molecular formula C11H15ClFN3S B12230260 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12230260
M. Wt: 275.77 g/mol
InChI Key: JZOJDIBWVSMWHB-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H15ClFN3S and a molecular weight of 275.77 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group, a methyl group, and a thienylmethyl group

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluoroethyl, methyl, and thienylmethyl groups. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the central nervous system to produce therapeutic effects .

Comparison with Similar Compounds

1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

  • 1-(2-fluoroethyl)-4-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
  • 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

These compounds share structural similarities but differ in the position of substituents on the pyrazole ring, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10;/h2-3,6,8,13H,4-5,7H2,1H3;1H

InChI Key

JZOJDIBWVSMWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CS2.Cl

Origin of Product

United States

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